Isopropylsulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Isopropylsulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Isopropylsulfonyl chloride (ISC), a vital reagent in modern organic synthesis, holds a significant position in the landscape of pharmaceutical and agrochemical development.[1] Its utility as a versatile building block for the introduction of the isopropylsulfonyl moiety is well-established, enabling the synthesis of a diverse array of complex molecules.[2] This guide provides an in-depth exploration of the chemical properties, stability, and reactivity of isopropylsulfonyl chloride. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering not only a compilation of technical data but also field-proven insights into its practical application and safe handling. The content herein is structured to deliver a holistic understanding, from fundamental physicochemical characteristics to detailed experimental protocols and mechanistic considerations, thereby empowering scientists to leverage this reagent with confidence and precision.
Physicochemical Properties of Isopropylsulfonyl Chloride
Isopropylsulfonyl chloride, also known as 2-propanesulfonyl chloride, is a colorless to pale yellow-greenish liquid characterized by a pungent odor.[1][3] A thorough understanding of its physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂S | [4][5][6] |
| Molecular Weight | 142.6 g/mol | [4][5][6] |
| CAS Number | 10147-37-2 | [3][4][5] |
| Appearance | Clear pale yellow-greenish liquid | [3][4][5] |
| Melting Point | -47 °C | [4][5][7] |
| Boiling Point | 74-75 °C at 19 mmHg | [3][4][5] |
| Density | 1.27 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n20/D) | 1.453 | [3][4][5] |
| Vapor Pressure | 15.5 mm Hg at 25 °C | [4][5] |
| Flash Point | 86 °C (187 °F) | [4][8][9] |
| Water Solubility | Reacts with water | [3][4][5] |
Stability and Safe Handling: A Chemist's Perspective
The stability of isopropylsulfonyl chloride is a critical consideration for both storage and reaction design. As a sulfonyl chloride, it exhibits inherent reactivity, particularly towards nucleophiles.
Thermal and Chemical Stability
Isopropylsulfonyl chloride is stable under recommended storage conditions, which involve maintaining it under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] It is sensitive to moisture and will readily hydrolyze to form the corresponding isopropylsulfonic acid and hydrochloric acid.[1] This hydrolytic instability necessitates the use of anhydrous solvents and inert reaction conditions to prevent unwanted side reactions and reagent degradation.
The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][10] Contact with these materials can lead to vigorous or exothermic reactions. Upon combustion, it emits toxic fumes, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[7][9][10]
Safe Handling and Personal Protective Equipment (PPE)
Isopropylsulfonyl chloride is classified as a corrosive and lachrymatory substance.[4][5][7] It can cause severe skin burns and eye damage.[7] Therefore, stringent safety protocols must be observed during its handling.
-
Engineering Controls : Always handle isopropylsulfonyl chloride in a well-ventilated chemical fume hood.[7][10] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Skin and Body Protection : Wear a lab coat, and in cases of potential splashing, consider additional protective clothing.[7]
-
Respiratory Protection : If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.[9]
-
Storage and Disposal
Store isopropylsulfonyl chloride in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10] For disposal, chemical waste must be handled according to local, regional, and national regulations.[11] Neutralization with a weak base solution can be a method for treating small spills, but this should be done with caution due to the exothermic nature of the reaction.[12]
Reactivity and Synthetic Applications
The synthetic utility of isopropylsulfonyl chloride stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important chemical transformations, most notably in the formation of sulfonamides and sulfonate esters.
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry
The reaction of isopropylsulfonyl chloride with primary and secondary amines to form N-substituted sulfonamides is a fundamental transformation in drug discovery.[13][14] Sulfonamides are a prominent class of compounds with a wide range of biological activities.
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[15][16] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[17]
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of an N-Isopropylsulfonamide
This protocol provides a general methodology for the N-sulfonylation of an amine with isopropylsulfonyl chloride.
Materials:
-
Isopropylsulfonyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of isopropylsulfonyl chloride (1.1 eq.) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.
-
Purify the product by column chromatography on silica gel or recrystallization as appropriate.
Role in Drug Development and Other Applications
Isopropylsulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4][5] For instance, it is used in the preparation of 1-Isopropylsulfonyl-2-amine benzimidazole through an N-sulfonylation reaction with 2-aminobenzimidazole.[3][4][5] The resulting isopropylsulfonyl esters of secondary alcohols can be reductively cleaved to the corresponding methylene group using reagents like lithium triethylborohydride, a crucial step in the synthesis of certain pharmaceuticals.[4][5] Additionally, it is used in the synthesis of sulfurizing agents like bis(isopropylsulfonyl)disulfide, which are employed in the production of phosphorothioate oligonucleotide analogs for molecular biology research.[3][4][5] The utility of sulfonate salts derived from reagents like isopropylsulfonyl chloride in improving the physicochemical properties of drug candidates is also an important aspect of drug development.[18]
Synthesis of Isopropylsulfonyl Chloride
A common laboratory-scale synthesis of isopropylsulfonyl chloride involves the oxidative chlorination of isopropyl mercaptan or its derivatives.
Caption: Workflow for the synthesis of isopropylsulfonyl chloride.
Experimental Protocol: Synthesis from Isopropyl Mercaptan
This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides.[3]
Materials:
-
Isopropyl mercaptan
-
Isopropanol
-
Dichloromethane (DCM)
-
N-chlorosuccinimide (NCS)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane, ethyl acetate, acetone for elution
Procedure:
-
In a round-bottom flask, prepare a solution of isopropyl mercaptan (1 eq.) and isopropanol (2 eq.) in dichloromethane (to a concentration of approximately 0.15 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (3.5 eq.) in portions to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (approximately 1 hour).
-
Dilute the reaction mixture with cold saturated sodium bicarbonate solution and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (4 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude isopropylsulfonyl chloride by silica gel column chromatography using a hexane/ethyl acetate/acetone solvent system as the eluent to yield the pure product.
Analytical Characterization
The purity and identity of isopropylsulfonyl chloride can be confirmed using a variety of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for assessing purity and identifying volatile impurities.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide definitive structural information.[20][21]
-
Infrared (IR) Spectroscopy : The presence of the sulfonyl chloride group is indicated by strong characteristic absorptions for the S=O stretches.[20]
Conclusion
Isopropylsulfonyl chloride is a reagent of considerable importance in organic synthesis, particularly within the pharmaceutical industry. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for the introduction of the isopropylsulfonyl group. However, its corrosive and moisture-sensitive nature demands a disciplined approach to handling and storage. This guide has provided a comprehensive overview of the essential technical information required for the safe and effective utilization of isopropylsulfonyl chloride. By integrating an understanding of its fundamental properties with practical, field-tested protocols, researchers can confidently employ this versatile reagent to advance their synthetic endeavors and contribute to the development of novel chemical entities.
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